molecular formula C22H18ClFN2O3S B6568160 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-03-3

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6568160
CAS RN: 946260-03-3
M. Wt: 444.9 g/mol
InChI Key: OUWRYZCFDOOLRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the benzamide and fluorobenzenesulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroquinoline). The presence of the fluorine and chlorine atoms could also introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, sulfonyl, and halogen groups. These groups are often involved in various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the sulfonyl group can undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide and sulfonyl groups could increase its solubility in polar solvents . The halogen atoms could also influence its boiling and melting points .

Safety and Hazards

As with any chemical compound, handling “4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties, which are not available at this time .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in pharmaceuticals .

properties

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWRYZCFDOOLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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